molecular formula C10H11ClF3NO B13502450 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride

Cat. No.: B13502450
M. Wt: 253.65 g/mol
InChI Key: DKZBDNHVYKQRRR-UHFFFAOYSA-N
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Description

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a chemical compound that features a trifluoromethyl group attached to a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common method involves the trifluoromethylation of a benzopyran precursor, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as anti-inflammatory, antiviral, and anticancer properties.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethylated benzopyrans and related structures, such as:

  • Fluoxetine
  • Celecoxib
  • Bicalutamide
  • Aprepitant

Uniqueness

4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is unique due to its specific trifluoromethylation pattern and the presence of the amine hydrochloride group. This combination of features can result in distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

4-(Trifluoromethyl)-3,4-dihydro-2H-1-benzopyran-4-amine hydrochloride is a synthetic compound with potential therapeutic applications. Its unique structural features, particularly the trifluoromethyl group and the benzopyran core, suggest various biological activities, including antimicrobial and antidiabetic properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential applications in medicine.

  • Molecular Formula : C10H11ClF3NO
  • Molecular Weight : 253.65 g/mol
  • CAS Number : 2060005-51-6

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • This compound has been studied for its ability to inhibit DPP-IV, an enzyme involved in glucose metabolism. In a study, a related compound demonstrated over 80% inhibition of DPP-IV activity at a dose of 3 mg/kg, comparable to established antidiabetic drugs like omarigliptin .
  • Antimicrobial Activity :
    • The benzopyran derivatives have shown promising antimicrobial properties against various pathogens. A study indicated that compounds similar to 4-(trifluoromethyl)-3,4-dihydro-2H-1-benzopyran exhibited significant inhibition against fungal strains such as Candida albicans and bacterial strains including Staphylococcus aureus and Escherichia coli .

Case Studies and Efficacy

Several studies have highlighted the efficacy of related benzopyran derivatives:

  • Antidiabetic Effects :
    • A study evaluating various chromenone derivatives found that certain analogs exhibited potent DPP-IV inhibition, leading to improved glucose tolerance in animal models . The structural modifications in these compounds were crucial for enhancing their pharmacological profiles.
  • Antimicrobial Activity :
    • A series of coumarin-based compounds were tested against fungal and bacterial strains. The results showed that fluorinated derivatives had enhanced activity due to their electronic properties and ability to form hydrogen bonds with target proteins .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/EnzymeEfficacyReference
DPP-IV InhibitionEnzyme involved in glucose metabolism>80% inhibition at 3 mg/kg
Antifungal ActivityCandida albicansSignificant inhibition observed
Antibacterial ActivityStaphylococcus aureus, E. coliPotent activity against Gram-positive and Gram-negative bacteria

Properties

Molecular Formula

C10H11ClF3NO

Molecular Weight

253.65 g/mol

IUPAC Name

4-(trifluoromethyl)-2,3-dihydrochromen-4-amine;hydrochloride

InChI

InChI=1S/C10H10F3NO.ClH/c11-10(12,13)9(14)5-6-15-8-4-2-1-3-7(8)9;/h1-4H,5-6,14H2;1H

InChI Key

DKZBDNHVYKQRRR-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2C1(C(F)(F)F)N.Cl

Origin of Product

United States

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